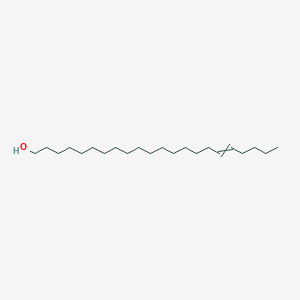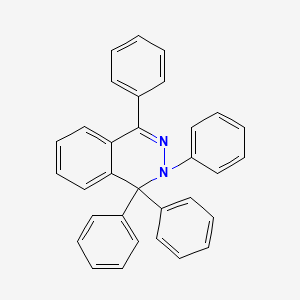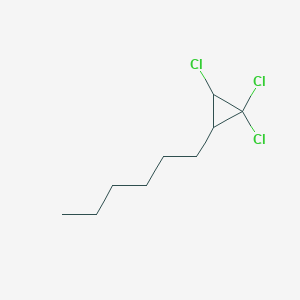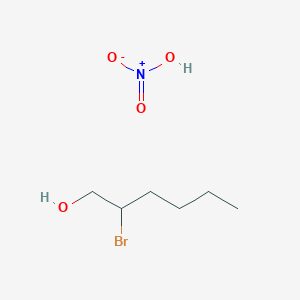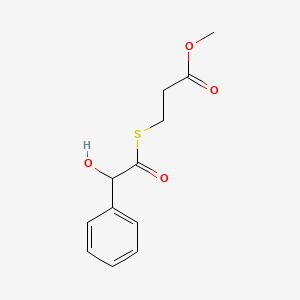![molecular formula C13H12F6O4S2 B14507888 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene CAS No. 63551-10-0](/img/structure/B14507888.png)
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene is a chemical compound known for its unique structure and properties It contains a benzene ring substituted with three methyl groups and a vinyl group bearing two trifluoromethanesulfonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trimethylbenzene and trifluoromethanesulfonyl chloride.
Formation of Intermediate: The trifluoromethanesulfonyl chloride reacts with an appropriate vinyl precursor to form the intermediate compound.
Final Product Formation: The intermediate compound undergoes further reactions, such as dehydrohalogenation, to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Controlled temperature and pressure conditions to ensure efficient conversion.
Purification: Techniques such as distillation or recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The vinyl group can undergo addition reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the trifluoromethanesulfonyl groups.
Wissenschaftliche Forschungsanwendungen
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene has several scientific research applications:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Materials Science: Incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Catalysis: Acts as a ligand or catalyst in various chemical reactions.
Electronics: Utilized in the development of advanced electronic materials due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonyl groups can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the reactivity and properties of the compound in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(trifluoromethanesulfonyl)methane
- Bis(trifluoromethanesulfonyl)imide
- Trifluoromethanesulfonic acid derivatives
Uniqueness
2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring and the presence of both trifluoromethanesulfonyl and vinyl groups. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specialized applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
63551-10-0 |
|---|---|
Molekularformel |
C13H12F6O4S2 |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
2-[2,2-bis(trifluoromethylsulfonyl)ethenyl]-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C13H12F6O4S2/c1-7-4-8(2)10(9(3)5-7)6-11(24(20,21)12(14,15)16)25(22,23)13(17,18)19/h4-6H,1-3H3 |
InChI-Schlüssel |
NWSHEPOPZBLJMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


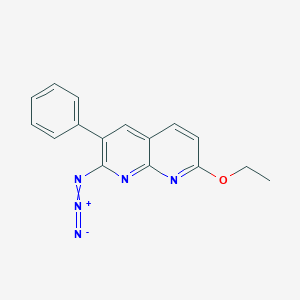


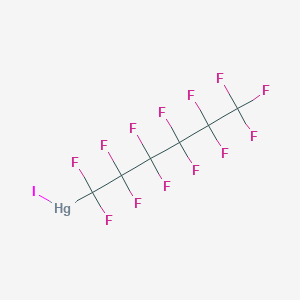
![5-{[Cyano(phenyl)methyl]amino}-2-hydroxybenzoic acid](/img/structure/B14507828.png)
![Diethyl [(1,4-dioxobut-2-ene-1,4-diyl)bis(oxy)]biscarbamate](/img/structure/B14507834.png)

